(1-(5-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone
Overview
Description
Mechanism of Action
- Neurofunctional Disruptions : Studies in rats indicate that MAM-2201 causes neurofunctional impairments .
- Memory Deficits : Both short- and long-term working memory are affected by MAM-2201 .
- Motor and Sensory Impairments : Altered locomotor activity and impaired sensory gating functions are observed .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAM2201 involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 4-methylnaphthalene-1-ylmethanone under specific conditions. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of MAM2201 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
MAM2201 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the fluoropentyl chain and the naphthoyl indole core .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize MAM2201.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
MAM2201 has been extensively studied for its effects on the central nervous system. It has been used in neurotoxicity research to understand the mechanistic basis of molecular and cellular alterations in the brain. Studies have shown that MAM2201 induces cytotoxicity in human primary neurons and astrocytes, making it a valuable tool for investigating the neurotoxic effects of synthetic cannabinoids .
In addition to its use in neurotoxicity research, MAM2201 has applications in pharmacology and toxicology. It is used to study the binding affinity and activity of synthetic cannabinoids at cannabinoid receptors. This research helps in understanding the potential therapeutic and adverse effects of these compounds .
Comparison with Similar Compounds
MAM2201 is structurally similar to other synthetic cannabinoids such as AM2201 and JWH-018. it differs from these compounds by the presence of a methyl substituent on the naphthoyl moiety. This structural difference contributes to its unique binding affinity and potency at cannabinoid receptors .
Similar Compounds
AM2201: 1-(5-fluoropentyl)-1H-indol-3-yl](1-naphthalen-1-yl)methanone
JWH-018: 1-pentyl-3-(1-naphthoyl)indole
JWH-122: 1-pentyl-3-(4-methyl-1-naphthoyl)indole
These compounds share similar pharmacological profiles but differ in their potency and specific effects on the central nervous system .
Properties
IUPAC Name |
[1-(5-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBHZHCGWLHBAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159387 | |
Record name | MAM-2201 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20159387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354631-24-5 | |
Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl](4-methyl-1-naphthalenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354631-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MAM 2201 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354631245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MAM-2201 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20159387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-methyl-1-naphthalenyl)-methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAM-2201 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4KP9PRG29 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of MAM-2201?
A1: MAM-2201 acts primarily as an agonist of the cannabinoid type 1 receptor (CB1R). [, , ] This receptor is primarily found in the central and peripheral nervous systems.
Q2: How does MAM-2201’s interaction with CB1R affect neuronal activity?
A2: Upon binding to presynaptic CB1Rs, MAM-2201 inhibits the release of neurotransmitters like glutamate and GABA. [, ] This inhibition of neurotransmission is thought to underlie many of its psychoactive effects.
Q3: Which brain regions are particularly affected by MAM-2201's actions?
A3: Research suggests that MAM-2201 significantly impacts the cerebellum, leading to suppression of synaptic transmission at parallel fiber-Purkinje cell synapses and climbing fiber-Purkinje cell synapses. [, ] This disruption in cerebellar activity likely contributes to motor coordination impairments observed with MAM-2201 intoxication.
Q4: What is the molecular formula and weight of MAM-2201?
A4: While the provided research papers do not explicitly state the molecular formula and weight of MAM-2201, these can be deduced from its chemical structure. The molecular formula is C21H21FNO, and the molecular weight is 335.4 g/mol.
Q5: Which analytical techniques are commonly employed to detect and quantify MAM-2201 in biological samples?
A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for the detection and quantification of MAM-2201 and its metabolites in various biological matrices, including blood, urine, and tissues. [, , , , , , ]
Q6: What are the challenges associated with developing analytical methods for MAM-2201 detection?
A6: The rapid metabolism of MAM-2201 and the emergence of structurally similar synthetic cannabinoids pose challenges for developing comprehensive and specific analytical methods. [, ]
Q7: What are the primary metabolic pathways of MAM-2201 in humans?
A7: MAM-2201 undergoes extensive phase I metabolism, primarily via hydroxylation and carboxylation of the alkyl side chain. [, , , ] Phase II metabolism involves conjugation reactions, such as glucuronidation and glutathione conjugation. []
Q8: Are the metabolites of MAM-2201 pharmacologically active?
A8: Yes, some metabolites, particularly those resulting from hydroxylation, retain considerable activity at cannabinoid receptors. [, ]
Q9: How do the pharmacokinetic properties of MAM-2201 contribute to its effects?
A9: While specific pharmacokinetic parameters are not extensively discussed in the provided research, the rapid metabolism and potential for active metabolites suggest a complex pharmacokinetic profile that can influence the duration and intensity of its effects. []
Q10: What are the acute toxicological effects associated with MAM-2201 use?
A10: MAM-2201 intoxication can lead to a range of adverse effects, including tachycardia, agitation, anxiety, paranoia, hallucinations, seizures, and even death. [, , , , ]
Q11: Have there been reported cases of fatal intoxications involving MAM-2201?
A11: Yes, several fatal cases involving MAM-2201 have been documented, highlighting the potential lethality of this synthetic cannabinoid. [, ]
Q12: How does the fluorinated pentyl side chain of MAM-2201 contribute to its activity?
A13: The fluorinated pentyl side chain is a key structural feature that influences the potency and metabolic fate of MAM-2201. [, ] Studies suggest that the presence of fluorine may enhance binding affinity to CB1R and alter metabolic pathways.
Q13: What is the significance of studying the SAR of MAM-2201 and its analogues?
A14: Understanding SAR is crucial for predicting the pharmacological and toxicological properties of emerging synthetic cannabinoids, informing drug scheduling decisions, and developing more effective analytical detection methods. [, ]
Q14: What types of in vitro models have been used to study the effects of MAM-2201?
A15: Cell-based assays utilizing human astrocyte spheroids and HEK cells transfected with CB1R have been employed to investigate the cellular effects and receptor binding properties of MAM-2201. [, ]
Q15: Which animal models have been used to study the in vivo effects of MAM-2201?
A16: Rodent models, primarily mice, have been utilized to investigate the pharmacological and toxicological effects of MAM-2201. [, , ] Studies have examined its impact on motor function, sensory processing, memory, and other behavioral parameters.
Q16: Has MAM-2201 been investigated for any potential therapeutic applications?
A16: Given its potent psychoactive effects and significant safety concerns, there is currently no research exploring potential therapeutic applications of MAM-2201.
Q17: What are the implications of MAM-2201 for driving safety?
A18: MAM-2201 use has been linked to an increased risk of motor vehicle collisions due to its impairment of motor coordination, cognitive function, and judgment. [, , ]
Q18: What are the regulatory responses to the emergence of MAM-2201 and similar synthetic cannabinoids?
A19: Many countries have implemented legislation to control the production, sale, and possession of MAM-2201 and other synthetic cannabinoids to mitigate the public health risks associated with their use. [, ]
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